![molecular formula C8H7NO B105165 1-Benzofuran-5-amine CAS No. 58546-89-7](/img/structure/B105165.png)
1-Benzofuran-5-amine
Overview
Description
1-Benzofuran-5-amine is a compound that belongs to the class of organic compounds known as benzofurans . Benzofuran is the heterocyclic compound consisting of fused benzene and furan rings . This compound is found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
Benzofuran synthesis involves a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents . Substituted benzofurans were synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis .
Molecular Structure Analysis
The molecular structure of 1-Benzofuran-5-amine consists of a benzene ring fused to a furan . The InChI code for 2,3-dihydro-1-benzofuran-5-amine is 1S/C8H9NO/c9-7-1-2-8-6 (5-7)3-4-10-8/h1-2,5H,3-4,9H2
.
Chemical Reactions Analysis
Benzofuran and its derivatives have been found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Scientific Research Applications
Antitumor Activity
Benzofuran derivatives, including 1-Benzofuran-5-amine, have been identified to possess significant antitumor properties . Studies have shown that these compounds can inhibit the growth of various cancer cell lines. For instance, certain benzofuran compounds have demonstrated inhibition rates of over 50% in leukemia and non-small cell lung cancer cells . The potential of these compounds in cancer therapy is substantial, particularly in the development of targeted therapies with minimal side effects .
Antibacterial Applications
The antibacterial activity of benzofuran derivatives is another promising area of research. These compounds have been effective against a range of bacterial strains, suggesting their use as a basis for new antibacterial agents. The structural diversity of benzofurans allows for the synthesis of numerous analogs, potentially leading to the discovery of novel antibiotics .
Antioxidative Properties
Benzofuran compounds exhibit strong antioxidative activities, which are crucial in protecting cells from oxidative stress. This property is particularly relevant in the prevention of diseases associated with oxidative damage, such as neurodegenerative disorders. The antioxidative mechanisms of benzofurans are being explored for therapeutic applications .
Antiviral Potency
The antiviral capabilities of benzofuran derivatives, including their effectiveness against the hepatitis C virus, are noteworthy. The development of benzofuran-based antiviral drugs could provide new treatments for viral infections, especially for viruses that have developed resistance to current medications .
Natural Product Synthesis
Benzofuran derivatives are ubiquitous in nature and serve as core structures in many biologically active natural products. The synthesis of complex benzofuran systems, such as those found in natural medicines, is an important field of study. Advanced synthetic methods, including free radical cyclization and proton quantum tunneling, have been developed to construct benzofuran rings with high yield and fewer side reactions .
Drug Design and Discovery
In drug discovery, benzofuran derivatives are valuable lead compounds. Their diverse pharmacological activities make them suitable candidates for drug development. The relationship between the structure of benzofurans and their bioactivity is a key focus, aiding in the design of drugs with specific therapeutic targets .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
1-Benzofuran-5-amine, a derivative of benzofuran, primarily targets the Lysozyme . Lysozymes are enzymes that play a crucial role in the immune system by breaking down the cell walls of certain bacteria .
Mode of Action
Benzofuran derivatives are known to interact with their targets and induce changes that can lead to various biological effects . For instance, some benzofuran derivatives have been found to exhibit antimicrobial activity, suggesting they may interact with bacterial proteins or enzymes to inhibit bacterial growth .
Biochemical Pathways
For instance, some benzofuran derivatives have been shown to have anticancer activities, suggesting they may affect pathways related to cell growth and proliferation .
Pharmacokinetics
Benzofuran derivatives are generally known for their improved bioavailability, which is a critical factor in their effectiveness as therapeutic agents . Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Benzofuran derivatives have been associated with a range of biological activities, including anticancer, antibacterial, anti-oxidative, and anti-viral activities . These effects suggest that 1-Benzofuran-5-amine may have similar impacts at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Benzofuran-5-amine. While specific studies on this compound are limited, it is known that factors such as pH, temperature, and the presence of other molecules can impact the effectiveness of similar compounds .
properties
IUPAC Name |
1-benzofuran-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOLCSICTCPZCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363114 | |
Record name | 1-benzofuran-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzofuran-5-amine | |
CAS RN |
58546-89-7 | |
Record name | 1-benzofuran-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Aminobenzo[b]furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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